Dicyclohexyl ketone

Descripción

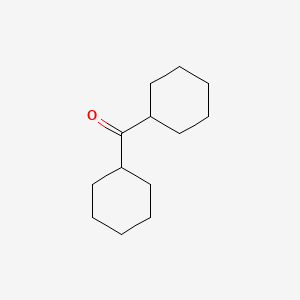

Structure

3D Structure

Propiedades

IUPAC Name |

dicyclohexylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWXWPPKDQOWNSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059488 | |

| Record name | Methanone, dicyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119-60-8 | |

| Record name | Cyclohexyl ketone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicyclohexyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dicyclohexyl ketone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60007 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dicyclohexyl ketone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49725 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanone, dicyclohexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanone, dicyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dicyclohexyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.942 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICYCLOHEXYL KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JW244G15F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dicyclohexyl Ketone: An In-depth Technical Guide

CAS Number: 119-60-8 Molecular Formula: C₁₃H₂₂O Molecular Weight: 194.31 g/mol [1]

This technical guide provides a comprehensive overview of dicyclohexyl ketone, a versatile compound with applications in organic synthesis and fragrance development.[2] This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, spectroscopic data, synthesis protocols, and safety information.

Chemical and Physical Properties

This compound is a colorless to light yellow oily liquid at room temperature.[2] It is characterized by two cyclohexyl rings attached to a central carbonyl group.[2] This structure contributes to its low volatility and high boiling point, making it suitable for high-temperature reactions.[2] It is sparingly soluble in water but soluble in organic solvents like chloroform and methanol.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Melting Point | 57 °C | |

| Boiling Point | 138 °C at 13 mmHg | |

| Density | 0.986 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.485 | |

| Flash Point | >110 °C (>230 °F) | |

| Vapor Pressure | 0.00868 mmHg at 25 °C |

Spectroscopic Data

The structural features of this compound can be confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Features | Reference |

| ¹H NMR (400 MHz, CDCl₃) | Signals corresponding to the protons on the cyclohexyl rings are observed. The spectrum can be complex due to overlapping signals of the methylene and methine protons. | |

| ¹³C NMR (in CDCl₃) | The carbonyl carbon typically appears at a chemical shift greater than 200 ppm. Signals for the carbons of the cyclohexyl rings are also present. | |

| IR (Infrared) (liquid film) | A strong absorption band characteristic of a ketone carbonyl (C=O) stretch is observed. | |

| Mass Spectrometry (electron ionization) | The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound. |

Synthesis of this compound

This compound can be synthesized through several methods. Two common laboratory-scale procedures are detailed below.

Experimental Protocol 1: Oxidation of Dicyclohexylcarbinol

This method involves the oxidation of the corresponding secondary alcohol, dicyclohexylcarbinol, using an oxidizing agent such as Pyridinium Chlorochromate (PCC). PCC is a milder oxidizing agent that can convert secondary alcohols to ketones without significant over-oxidation.

Materials:

-

Dicyclohexylcarbinol

-

Pyridinium Chlorochromate (PCC)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Celite® or silica gel

-

Anhydrous diethyl ether

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

-

In a dry, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend Pyridinium Chlorochromate (1.5 equivalents) and Celite® in anhydrous dichloromethane (5 volumes).

-

Dissolve dicyclohexylcarbinol (1 equivalent) in anhydrous dichloromethane (2 volumes) and add it to the PCC suspension in one portion.

-

Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with anhydrous diethyl ether (10 volumes) and stir for an additional 15 minutes.

-

Filter the mixture through a pad of silica gel or Celite® to remove the chromium byproducts. Wash the filter cake with additional diethyl ether.

-

Combine the organic filtrates and wash sequentially with 5% aqueous NaOH, 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Experimental Protocol 2: Synthesis from Hexahydrobenzoic Acid

A patented method describes the preparation of this compound from hexahydrobenzoic acid in high yield. This industrial-scale synthesis involves the catalytic ketonization of the carboxylic acid at high temperatures.

Materials:

-

Hexahydrobenzoic acid

-

Manganous oxide (catalyst)

-

Reactor equipped with a stirrer, thermometer, and distillation setup

Procedure:

-

Prepare the catalyst by dissolving manganous oxide in molten hexahydrobenzoic acid.

-

Heat the catalyst mixture to a temperature between 330 °C and 450 °C.

-

Continuously feed additional hexahydrobenzoic acid into the hot catalyst mixture.

-

The this compound formed during the reaction is continuously removed by distillation.

-

The crude product is then purified by fractional distillation under reduced pressure.

Applications in Research and Development

This compound serves as a valuable intermediate in various chemical syntheses.

-

Organic Synthesis: It is a building block for the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.

-

Fragrance Industry: Due to its characteristic odor, it is used as a fragrance ingredient in perfumes and other scented products.

-

Solvent: Its high boiling point and low volatility make it a suitable solvent for high-temperature reactions.

Safety and Handling

This compound is considered a hazardous substance and should be handled with appropriate safety precautions.

Table 3: GHS Hazard and Precautionary Statements

| Category | Statement |

| Hazard Statements | May be harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. |

| Precautionary Statements | Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. |

First Aid Measures:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

In case of skin contact: Wash with plenty of soap and water.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If swallowed: Call a poison center or doctor if you feel unwell.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this chemical.

References

Technical Overview: Dicyclohexyl Ketone (C₁₃H₂₂O)

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical summary of the core physicochemical properties of dicyclohexyl ketone, an organic compound relevant in various chemical synthesis processes. The information is presented to be a quick reference for laboratory and development settings.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. These values are foundational for stoichiometric calculations, analytical characterization, and formulation development.

| Property | Value |

| Molecular Formula | C₁₃H₂₂O |

| Molecular Weight | 194.31 g/mol [1][2][3] |

Methodology for Structural and Molecular Weight Determination

The determination of the chemical formula and molecular weight for an organic compound like this compound is typically achieved through a combination of analytical techniques.

Experimental Protocol Overview:

-

Mass Spectrometry (MS): This is a primary technique for determining the molecular weight of a compound.[4]

-

Ionization: A sample is introduced into the mass spectrometer, where it is ionized, often by electron impact (EI), causing the molecule to lose an electron and form a positive ion (molecular ion, M⁺).[5]

-

Analysis: These ions are then accelerated through a magnetic or electric field, which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector measures the abundance of ions at each m/z value. The peak with the highest m/z value typically corresponds to the molecular ion, directly indicating the compound's molecular weight. For this compound, this peak would be observed at an m/z value of approximately 194.31.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the detailed atomic structure, confirming the arrangement of hydrogen and carbon atoms. This confirms the presence of the two cyclohexyl rings and the central ketone functional group, which validates the molecular formula C₁₃H₂₂O.

-

Elemental Analysis: This technique provides the empirical formula by determining the percentage composition of the constituent elements (carbon, hydrogen, and oxygen). This data, combined with the molecular weight from mass spectrometry, confirms the definitive molecular formula.

Logical Relationship Diagram

The following diagram illustrates the logical flow from the compound's constituent parts to its final molecular weight.

Caption: Logical derivation of this compound's molecular properties.

References

Technical Guide to the Physical Properties of Dicyclohexyl Ketone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of dicyclohexyl ketone, a compound of interest in various chemical and pharmaceutical applications. This document outlines its boiling point and density, supported by detailed experimental protocols for their determination. A visual representation of a common synthesis workflow for this compound is also provided to offer a comprehensive understanding of the compound.

Core Physical Properties

This compound [(C₆H₁₁)₂CO, CAS No. 119-60-8] is a symmetrical ketone characterized by two cyclohexyl rings attached to a carbonyl group. Its physical state at room temperature is typically a liquid, and it possesses a distinct odor. A summary of its key physical properties is presented below.

Data Summary

The boiling point and density of this compound are crucial parameters for its handling, purification, and application in synthesis and formulation. The following table summarizes these quantitative data from various sources.

| Physical Property | Value | Conditions |

| Boiling Point | 266.4 °C | at 760 mmHg[1][2] |

| 138 °C | at 13 mmHg[3][4] | |

| Density | 0.97 g/cm³ | Not Specified |

| 0.986 g/mL | at 25 °C |

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections detail the methodologies for measuring the boiling point and density of this compound.

Boiling Point Determination (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For precise measurement, especially with small sample volumes, the capillary method is widely employed.

Apparatus:

-

Thiele tube or similar oil bath apparatus

-

Thermometer (calibrated)

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heating source (e.g., Bunsen burner or hot plate)

-

Sample of this compound

Procedure:

-

A small amount (a few milliliters) of this compound is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the this compound in the test tube.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The entire assembly is immersed in an oil bath within a Thiele tube.

-

The oil bath is heated gently. As the temperature rises, air trapped in the capillary tube will slowly escape.

-

Upon reaching the boiling point of this compound, a continuous and rapid stream of bubbles will emerge from the open end of the capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube. This occurs when the vapor pressure inside the capillary equals the atmospheric pressure.

Density Determination (Pycnometer Method)

The density of a liquid is its mass per unit volume. A pycnometer, a flask with a precise volume, is commonly used for accurate density measurements.

Apparatus:

-

Pycnometer (specific gravity bottle)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermometer

-

Water bath

-

Sample of this compound

Procedure:

-

The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed on an analytical balance (m₁).

-

The pycnometer is then filled with distilled water of a known temperature and weighed again (m₂). The temperature of the water is recorded.

-

The mass of the water is calculated (m₂ - m₁). Using the known density of water at that temperature, the exact volume of the pycnometer (V) is determined.

-

The pycnometer is emptied, thoroughly dried, and then filled with this compound.

-

The pycnometer filled with this compound is brought to the same temperature as the water measurement using a water bath.

-

The mass of the pycnometer filled with this compound is then measured (m₃).

-

The mass of the this compound is calculated (m₃ - m₁).

-

The density of the this compound is calculated by dividing its mass by the volume of the pycnometer.

Synthesis Workflow

This compound can be synthesized through various methods. One common approach involves the ketonization of hexahydrobenzoic acid. The following diagram illustrates the key steps in this synthesis process.

Caption: A generalized workflow for the synthesis of this compound from hexahydrobenzoic acid.

References

Solubility of Dicyclohexyl Ketone in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dicyclohexyl ketone in various organic solvents. Due to the limited availability of direct experimental data, this document focuses on a predictive approach using Hansen Solubility Parameters (HSPs) and provides a detailed experimental protocol for the gravimetric determination of solubility, allowing for practical verification.

Predictive Solubility Analysis using Hansen Solubility Parameters

Hansen Solubility Parameters (HSPs) are a widely used tool for predicting the solubility of a solute in a solvent. The principle is that "like dissolves like," where similarity is quantified by three parameters: δD (dispersion), δP (polar), and δH (hydrogen bonding). The overall difference between the HSPs of a solute and a solvent is given by the Hansen solubility parameter distance (Ra). A smaller Ra value indicates a higher affinity and, therefore, higher predicted solubility.

Estimated Hansen Solubility Parameters for this compound

The this compound molecule is comprised of the following groups:

-

10 methylene groups (-CH2-)

-

2 methine groups (>CH-)

-

1 ketone group (>C=O)

The molar volume (Vm) is a required parameter for this calculation and is estimated from the molar mass (M) and density (ρ) of this compound.

-

Molar Mass (M): 194.31 g/mol

-

Density (ρ): 0.986 g/mL

-

Estimated Molar Volume (Vm): 197.07 cm³/mol

Based on the group contributions for Fd (dispersion), Fp (polar), and Eh (hydrogen bonding), the estimated Hansen Solubility Parameters for this compound are presented in Table 1.

| Parameter | Value (MPa½) |

| δD (Dispersion) | 17.8 |

| δP (Polar) | 3.5 |

| δH (Hydrogen Bonding) | 4.0 |

| δt (Total) | 18.7 |

Table 1: Estimated Hansen Solubility Parameters for this compound.

Predicted Solubility in Common Organic Solvents

The predicted solubility of this compound in a range of common organic solvents was determined by calculating the Hansen solubility parameter distance (Ra) between this compound and each solvent. A smaller Ra value suggests better solubility. The results are summarized in Table 2, ordered from the most to the least favorable predicted solubility.

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Ra (Predicted Solubility) |

| Tetrahydrofuran | 16.8 | 5.7 | 8.0 | 5.0 |

| Diethyl Ether | 14.5 | 2.9 | 5.1 | 5.1 |

| Cyclohexanone | 17.8 | 6.3 | 5.1 | 5.2 |

| Methyl Ethyl Ketone | 16.0 | 9.0 | 5.1 | 6.4 |

| Acetone | 15.5 | 10.4 | 7.0 | 8.1 |

| Toluene | 18.1 | 1.4 | 2.0 | 8.2 |

| Benzene | 18.4 | 0.0 | 2.0 | 9.0 |

| Dichloromethane | 17.0 | 7.3 | 7.1 | 9.2 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 9.3 |

| Chloroform | 17.8 | 3.1 | 5.7 | 9.4 |

| Cyclohexane | 16.8 | 0.0 | 0.2 | 10.1 |

| n-Hexane | 14.9 | 0.0 | 0.0 | 11.2 |

| Isopropanol | 15.8 | 6.1 | 16.4 | 12.8 |

| Ethanol | 15.8 | 8.8 | 19.4 | 16.4 |

| Methanol | 14.7 | 12.3 | 22.3 | 21.0 |

| Acetonitrile | 15.3 | 18.0 | 6.1 | 21.2 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 21.8 |

| Water | 15.5 | 16.0 | 42.3 | 41.2 |

Table 2: Predicted Solubility of this compound in Common Organic Solvents based on Hansen Solubility Parameter Distance (Ra). A smaller Ra value indicates higher predicted solubility.

Experimental Protocol for Solubility Determination

The following section details the gravimetric "shake-flask" method, a reliable and widely accepted protocol for determining the solubility of a solid compound in a liquid solvent.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringes and syringe filters (chemically compatible with the solvents)

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven for drying

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking samples at different time points (e.g., 12, 24, 36, and 48 hours) and analyzing the concentration.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Record the exact weight of the filtered saturated solution.

-

Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without degrading the this compound. A vacuum oven at a lower temperature is preferable to minimize the risk of degradation.

-

Continue drying until a constant weight of the this compound residue is achieved.

-

Record the final weight of the dish and the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish from the final weight of the dish with the dried residue.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved this compound from the total mass of the filtered saturated solution.

-

Express the solubility in desired units, such as g/100 g of solvent or g/100 mL of solvent (requires the density of the solvent at the experimental temperature).

-

Visualizations

The following diagrams illustrate the workflows for both the predictive and experimental determination of this compound solubility.

Caption: Experimental workflow for gravimetric solubility determination.

Caption: Predictive workflow for solubility using Hansen Solubility Parameters.

An In-depth Technical Guide to the Spectroscopic Analysis of Dicyclohexyl Ketone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for dicyclohexyl ketone, a molecule of interest in various chemical and pharmaceutical contexts. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized below, providing key insights into its molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound were acquired in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃) [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.49 | Multiplet | 2H | α-CH |

| 1.65 - 1.85 | Multiplet | 8H | Cyclohexyl CH₂ |

| 1.15 - 1.40 | Multiplet | 12H | Cyclohexyl CH₂ |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~215 | C=O (Ketone) |

| ~45 | α-CH |

| ~28 | Cyclohexyl CH₂ |

| ~26 | Cyclohexyl CH₂ |

| ~25 | Cyclohexyl CH₂ |

Note: The exact chemical shifts for the ¹³C NMR spectrum were not explicitly found in a tabulated format in the search results. The provided values are estimations based on typical chemical shifts for similar functional groups and the available spectral image.[2][3][4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the spectrum is typically acquired as a liquid film.

Table 3: Infrared (IR) Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2930 | Strong | C-H stretch (alkane) |

| ~2850 | Strong | C-H stretch (alkane) |

| ~1710 | Strong | C=O stretch (ketone) |

| ~1450 | Medium | CH₂ bend |

Note: A detailed peak list with specific wavenumbers and intensities was not available in the search results. The provided data is based on typical IR absorption frequencies for ketones and cyclohexyl groups.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which aids in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for this compound (Electron Ionization)

| m/z | Relative Abundance (%) | Proposed Fragment |

| 194 | 8.9 | [M]⁺ (Molecular Ion) |

| 111 | 33.3 | [M - C₆H₁₁]⁺ |

| 83 | 100.0 | [C₆H₁₁]⁺ |

| 55 | 28.6 | [C₄H₇]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy of this compound

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: 0-10 ppm

-

-

¹³C NMR:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 0-220 ppm

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm for ¹H NMR and the residual solvent peak of CDCl₃ (δ ≈ 77.16 ppm) for ¹³C NMR.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FT-IR) Spectroscopy of this compound

-

Sample Preparation:

-

Place a small drop of liquid this compound directly onto the ATR crystal.

-

-

Instrument Parameters:

-

Scan Range: 4000 - 400 cm⁻¹

-

Number of Scans: 16-32

-

Resolution: 4 cm⁻¹

-

-

Data Acquisition and Processing:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final IR spectrum.

-

Identify and label the characteristic absorption bands.

-

Mass Spectrometry

Electron Ionization (EI) - Mass Spectrometry of this compound

-

Sample Introduction:

-

Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

-

Instrument Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: m/z 40 - 300

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Correlate the observed fragments with the structure of this compound.

-

Visualization of Spectroscopic Analysis Workflow

The logical workflow for the spectroscopic analysis of this compound is illustrated in the following diagram.

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Dicyclohexyl Ketone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of dicyclohexyl ketone. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document presents a detailed summary of spectral data, experimental protocols, and visual representations of the molecular structure and analytical workflow.

Introduction to this compound and its Spectroscopic Signature

This compound, with the chemical formula C₁₃H₂₂O, is a symmetrical ketone featuring two cyclohexyl rings attached to a central carbonyl group.[1] Its structure presents a distinct pattern in NMR spectroscopy, offering a clear example of the influence of a carbonyl group on the chemical environments of adjacent and distant protons and carbons. Understanding its NMR spectra is fundamental for the identification and characterization of this and similar chemical entities.

¹H and ¹³C NMR Spectral Data

The ¹H and ¹³C NMR spectra of this compound were acquired in deuterated chloroform (CDCl₃) on a 400 MHz spectrometer.[2] The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

¹H NMR Spectrum

Due to the symmetry of the molecule, the protons on the two cyclohexyl rings are chemically equivalent. Within each ring, there are four distinct proton environments: the α-proton (on the carbon adjacent to the carbonyl group), and the β-, γ-, and δ-protons. The signals for these protons are often complex due to overlapping multiplets.

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| H-α (methine) | 2.20 - 2.50 | Multiplet | Not Reported |

| H-β, H-γ, H-δ (methylene) | 1.10 - 1.90 | Multiplet | Not Reported |

Note: The specific assignment of the overlapping signals in the 1.10 - 1.90 ppm region requires advanced 2D NMR techniques for complete resolution.

¹³C NMR Spectrum

The ¹³C NMR spectrum of this compound is characterized by the distinct downfield shift of the carbonyl carbon. Due to the molecule's symmetry, only four signals are expected for the cyclohexyl carbons, in addition to the carbonyl carbon signal.

| Carbon Assignment | Chemical Shift (δ) [ppm] |

| C=O (carbonyl) | > 200 |

| C-α (methine) | ~40 - 50 |

| C-β, C-γ, C-δ (methylene) | ~25 - 30 |

Note: The typical chemical shift for a ketone carbonyl carbon is in the range of 190-220 ppm.[3][4]

Experimental Protocols

The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra of a solid sample like this compound, which is soluble in CDCl₃.

Sample Preparation

-

Weighing: Accurately weigh approximately 10-20 mg of this compound.

-

Dissolution: Transfer the solid into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. Ensure a homogeneous solution.

-

Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.

NMR Instrument Setup and Data Acquisition

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.

-

Tuning and Shimming: Insert the sample into the spectrometer. The instrument should be tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field homogeneity should be optimized by shimming on the deuterium lock signal of the CDCl₃.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Spectral Width: Approximately 12-16 ppm, centered around 5-6 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): 1-5 seconds. For quantitative measurements, a longer relaxation delay (5 x T₁) is necessary.

-

Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg' on Bruker instruments).

-

Spectral Width: Approximately 220-250 ppm, centered around 100-110 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks have a positive, absorptive lineshape.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift axis by setting the residual solvent peak of CDCl₃ to 7.26 ppm for ¹H spectra and 77.16 ppm for ¹³C spectra.

-

Integration: For ¹H spectra, integrate the area under each peak to determine the relative ratio of protons.

Visualizations

Molecular Structure and NMR Assignments

Caption: Molecular structure of this compound with key NMR signal regions.

Experimental Workflow for NMR Analysis

Caption: A streamlined workflow for acquiring and analyzing NMR spectra.

References

An In-depth Technical Guide to the Infrared Spectroscopy of Dicyclohexyl Ketone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of dicyclohexyl ketone. It details the characteristic vibrational modes, presents quantitative data in a clear format, and outlines the experimental protocol for obtaining a high-quality spectrum. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize IR spectroscopy for structural elucidation and quality control.

Core Principles of this compound IR Spectroscopy

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its natural vibrational frequencies. These absorptions provide a unique "fingerprint" of the molecule, allowing for the identification of functional groups and the elucidation of its structure.

In the case of this compound, the most prominent features in the IR spectrum arise from the vibrations of its carbonyl group (C=O) and the various C-H bonds within its two cyclohexyl rings. The position, intensity, and shape of these absorption bands are diagnostic of the this compound structure.

Quantitative Infrared Absorption Data for this compound

The following table summarizes the key infrared absorption bands for this compound. The data is compiled from established spectral databases and is consistent with the expected values for a saturated, six-membered cyclic ketone.

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Notes |

| C-H Stretching (Aliphatic) | 2960 - 2850 | Strong | Multiple bands corresponding to the asymmetric and symmetric stretching of the CH₂ groups in the cyclohexyl rings. |

| Carbonyl (C=O) Stretching | ~1715 | Strong, Sharp | This is the most characteristic absorption for a saturated, six-membered ring ketone. Its high intensity is due to the large change in dipole moment during the vibration.[1][2][3][4] |

| CH₂ Scissoring (Bending) | ~1450 | Medium | Bending vibration of the methylene groups in the rings. |

| C-C Stretching | 1300 - 800 | Medium to Weak | These bands are part of the complex "fingerprint region" and correspond to the stretching of the various carbon-carbon single bonds within the molecule. |

Experimental Protocol for Acquiring the IR Spectrum of this compound

This section provides a detailed methodology for obtaining the infrared spectrum of this compound using the potassium bromide (KBr) disk technique. This method is suitable for solid samples.

Materials and Equipment:

-

This compound (solid)

-

Spectroscopic grade potassium bromide (KBr), oven-dried

-

Agate mortar and pestle

-

Hydraulic press with a die for preparing KBr pellets

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Spatula

-

Infrared lamp (optional, for keeping KBr dry)

Procedure:

-

Sample Preparation:

-

Place approximately 1-2 mg of this compound into a clean, dry agate mortar.

-

Add approximately 100-200 mg of dry, spectroscopic grade KBr to the mortar. The ratio of sample to KBr should be roughly 1:100.

-

Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The grinding action reduces the particle size of the sample and disperses it evenly within the KBr matrix.

-

-

Pellet Formation:

-

Carefully transfer a portion of the powdered mixture into the die of the hydraulic press.

-

Ensure the powder is evenly distributed to form a uniform pellet.

-

Place the die into the hydraulic press and apply pressure (typically 8-10 tons) for a few minutes. This will cause the KBr to flow and form a transparent or translucent disk, with the this compound sample embedded within it.

-

Carefully release the pressure and remove the die from the press.

-

-

Spectral Acquisition:

-

Gently remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

-

Acquire the infrared spectrum of the this compound sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000 cm⁻¹ to 400 cm⁻¹.

-

-

Data Analysis:

-

Process the acquired spectrum to identify the wavenumbers of the absorption peaks.

-

Correlate the observed peaks with the known vibrational modes of this compound as detailed in the quantitative data table.

-

Visualizing the Analysis and Molecular Vibrations

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the key molecular vibrations of this compound.

Caption: Experimental workflow for IR analysis of this compound.

Caption: Key molecular vibrations of this compound.

References

Dicyclohexyl Ketone: An In-depth Technical Guide to its Mass Spectrometry Fragmentation Pattern

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclohexyl ketone, a symmetrical ketone with the chemical formula (C₆H₁₁)₂CO, presents a unique fragmentation pattern in mass spectrometry that is crucial for its identification and structural elucidation.[1][2] This technical guide provides a comprehensive overview of the electron ionization (EI) mass spectrometry of this compound, detailing its fragmentation pathways, quantitative data, and the experimental protocols for its analysis. Understanding these fragmentation patterns is essential for professionals in fields such as analytical chemistry, drug metabolism, and quality control, where unambiguous compound identification is paramount.

Core Fragmentation Mechanisms

The mass spectrum of this compound is characterized by several key fragmentation pathways, primarily driven by the presence of the carbonyl group and the two cyclohexyl rings. The initial event in EI mass spectrometry is the removal of an electron from the molecule to form a molecular ion (M⁺•). For this compound, the molecular ion is observed at a mass-to-charge ratio (m/z) of 194.[1][2]

The most prominent fragmentation mechanism for ketones is alpha-cleavage , which involves the breaking of a carbon-carbon bond adjacent to the carbonyl group. In the case of this compound, this can occur on either side of the carbonyl, leading to the formation of a cyclohexyl radical and a resonance-stabilized acylium ion.

Quantitative Fragmentation Data

The relative abundance of the fragment ions is a key feature of the mass spectrum and aids in the identification of the compound. The following table summarizes the major fragment ions observed in the electron ionization mass spectrum of this compound.

| m/z | Proposed Fragment Ion | Relative Intensity (%) |

| 194 | [C₁₃H₂₂O]⁺• (Molecular Ion) | 25 |

| 111 | [C₇H₁₁O]⁺ | 100 |

| 83 | [C₆H₁₁]⁺ | 95 |

| 55 | [C₄H₇]⁺ | 80 |

| 41 | [C₃H₅]⁺ | 65 |

Data sourced from the NIST Mass Spectrometry Data Center.[1]

Detailed Fragmentation Pathway

The fragmentation of this compound proceeds through a series of well-defined steps, as illustrated in the diagram below. The initial ionization forms the molecular ion at m/z 194. The base peak at m/z 111 is formed via alpha-cleavage, resulting in the loss of a cyclohexyl radical and the formation of the stable cyclohexanecarbonyl cation. Subsequent fragmentation of the cyclohexyl ring and the acylium ion leads to the other major observed ions.

Caption: Fragmentation pathway of this compound in EI-MS.

Experimental Protocols

The following section details a standard protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as dichloromethane or ethyl acetate.

-

Working Solutions: Perform serial dilutions of the stock solution to create working standards at appropriate concentrations for calibration and analysis.

-

Sample Matrix: For analysis in complex matrices, an appropriate extraction method such as liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interfering substances.

2. Gas Chromatography (GC) Method

-

GC System: A standard gas chromatograph equipped with a split/splitless injector.

-

Column: A nonpolar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of this compound.

-

Injector Temperature: 250 °C.

-

Injection Mode: Splitless injection is recommended for trace analysis, while a split injection (e.g., 50:1) can be used for more concentrated samples.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 15 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

3. Mass Spectrometry (MS) Method

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Acquisition Mode: Full scan mode from m/z 40 to 250 to obtain a complete mass spectrum. For quantitative analysis, selected ion monitoring (SIM) of the characteristic ions (e.g., m/z 111, 83, and 55) can be employed for enhanced sensitivity and selectivity.

4. Data Analysis

-

Identification: The identification of this compound is confirmed by comparing the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST).

-

Quantification: For quantitative analysis, a calibration curve is constructed by plotting the peak area of the target ion against the concentration of the working standards.

Logical Workflow for Analysis

The following diagram illustrates the logical workflow for the GC-MS analysis of this compound.

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

The mass spectrometry fragmentation pattern of this compound is well-defined and dominated by alpha-cleavage, leading to the characteristic base peak at m/z 111. By understanding these fragmentation pathways and utilizing the detailed experimental protocol provided, researchers, scientists, and drug development professionals can confidently identify and quantify this compound in various samples. This guide serves as a valuable resource for leveraging mass spectrometry as a powerful tool in chemical analysis.

References

Dicyclohexyl Ketone: A Technical Safety and Handling Guide for Researchers

An In-depth Guide for Scientists and Drug Development Professionals

Dicyclohexyl ketone, a colorless to light yellow liquid with a characteristic sweet, fruity odor, is a versatile organic compound utilized as a solvent and an intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1] Due to its low volatility and high boiling point, it is particularly suitable for high-temperature reactions. This guide provides a comprehensive overview of the safety, handling, and toxicological profile of this compound, with a focus on providing researchers and professionals in drug development with the necessary information for its safe and effective use.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its safe handling and use in experimental settings. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 119-60-8 | [2][3][4] |

| Molecular Formula | C₁₃H₂₂O | [2] |

| Molecular Weight | 194.31 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Odor | Sweet, fruity | |

| Boiling Point | 266.4°C at 760 mmHg | |

| Flash Point | 123.4°C | |

| Density | 0.97 g/cm³ | |

| Solubility | Sparingly soluble in water |

Hazard Identification and GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. However, the classification for this compound is not uniform across all sources.

GHS Hazard Statements:

-

H319: Causes serious eye irritation. (Reported in 50% of notifications)

-

H302: Harmful if swallowed. (Reported in 25% of notifications)

Signal Word: Warning

Precautionary Statements:

-

P264: Wash hands thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicological Data

Comprehensive toxicological data for this compound is limited. Much of the available information is qualitative or pertains to the broader class of alkyl cyclic ketones or the structurally similar compound, cyclohexanone.

Acute Toxicity:

| Endpoint | Species | Route | Value | Reference |

| LD₅₀ | Mouse | Intravenous | 56 mg/kg | |

| LD₅₀ | Rat | Oral | No data available | |

| LD₅₀ | Rabbit | Dermal | No data available | |

| LC₅₀ | Rat | Inhalation | No data available |

Surrogate Data (Cyclohexanone):

For comparison, cyclohexanone, a structurally related cyclic ketone, exhibits low to slight acute toxicity by oral and inhalation routes. It is classified as an eye and skin irritant but does not induce skin sensitization.

Sub-chronic and Chronic Toxicity:

Thirteen-week inhalation exposure to cyclohexanone in rats resulted in increased liver and kidney weights, and bile duct hyperplasia at concentrations of 250 and 625 ppm. The No-Observed-Adverse-Effect Level (NOAEL) was determined to be 100 ppm in rats. A two-year chronic toxicity study of cyclohexanone in rats and mice found marginal evidence of carcinogenic activity.

Reproductive and Developmental Toxicity:

High doses of this compound have been reported to cause reproductive and developmental effects in rats. A two-generation reproductive toxicity study of dicyclohexyl phthalate in rats, which can serve as a procedural model, showed effects on parental body weight, liver, and thyroid at high doses, as well as developmental effects in offspring such as decreased anogenital distance. For cyclohexanone, developmental toxicity was only observed at concentrations that were also maternally toxic, and no malformations were detected.

Genotoxicity:

Specific genotoxicity data (Ames test, micronucleus assay) for this compound were not found in the reviewed literature. However, cyclohexanone has generally tested negative in mutagenicity assays.

Experimental Protocols

Detailed experimental protocols for toxicological assessments are crucial for the reproducibility and validation of safety data. The following sections outline typical methodologies based on OECD guidelines.

Acute Oral Toxicity (Based on OECD Guideline 423)

The acute toxic class method is a stepwise procedure using a small number of animals.

-

Animal Selection: Healthy, young adult rats of a single sex (usually females) are used.

-

Dose Administration: The test substance is administered orally by gavage in a single dose. The volume should generally not exceed 1 mL/100g of body weight for aqueous solutions.

-

Procedure: The test proceeds in a stepwise manner using three animals per step at one of the defined dose levels (e.g., 5, 50, 300, 2000 mg/kg). The presence or absence of mortality in the first step determines the dose for the next step.

-

Observation: Animals are observed for mortality, clinical signs, and body weight changes for up to 14 days. A full necropsy is performed on all animals at the end of the study.

Skin Irritation (Based on OECD Guideline 404)

This test assesses the potential of a substance to cause reversible inflammatory changes to the skin.

-

Animal Selection: Healthy, young adult albino rabbits are used.

-

Test Procedure: A 0.5 mL aliquot of the test substance is applied to a small area of clipped skin and covered with a gauze patch and semi-occlusive dressing for a 4-hour exposure period.

-

Observation: Skin reactions (erythema and edema) are scored at 1, 24, 48, and 72 hours after patch removal.

Eye Irritation (Based on OECD Guideline 405)

This test evaluates the potential of a substance to produce irritation or damage to the eye.

-

Animal Selection: Healthy, young adult albino rabbits are used.

-

Test Procedure: A 0.1 mL volume of the test substance is instilled into the conjunctival sac of one eye of each animal. The other eye serves as a control.

-

Observation: Ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored at 1, 24, 48, and 72 hours, and up to 21 days if effects persist.

Ames Test (Bacterial Reverse Mutation Assay)

This in vitro test is used to detect gene mutations.

-

Test Strains: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used.

-

Procedure: The test substance, bacterial culture, and a small amount of histidine are mixed with or without a metabolic activation system (S9 mix). This mixture is then plated on a minimal glucose agar plate.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

In Vitro Micronucleus Test

This assay detects chromosomal damage.

-

Cell Culture: Mammalian cells (e.g., human lymphocytes, Chinese hamster ovary cells) are cultured.

-

Treatment: Cells are exposed to the test substance with and without a metabolic activation system.

-

Cytokinesis Block: Cytochalasin B is added to block cell division at the binucleate stage.

-

Harvesting and Staining: Cells are harvested, fixed, and stained.

-

Analysis: The frequency of micronuclei (small, membrane-bound DNA fragments in the cytoplasm) in binucleated cells is scored under a microscope. An increase in the frequency of micronucleated cells indicates genotoxic potential.

Handling and Safety Precautions

Given the potential for eye irritation and other health effects, strict safety protocols should be followed when handling this compound.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Spill and Disposal:

-

In case of a spill, wear appropriate PPE and contain the spill. Absorb with an inert material and place in a suitable container for disposal.

-

Dispose of waste in accordance with local, state, and federal regulations.

Visualized Workflows and Pathways

Toxicological Assessment Workflow

The following diagram illustrates a general workflow for the toxicological assessment of a chemical substance.

Caption: A generalized workflow for toxicological assessment of chemical substances.

Generic Ketone Metabolism Pathway

While specific metabolic pathways for this compound are not well-documented, the following diagram illustrates a general pathway for ketone metabolism in the body. It is important to note that this is a simplified representation and may not fully reflect the biotransformation of this compound.

Caption: A generic metabolic pathway for ketones.

Conclusion

This compound is a valuable chemical intermediate; however, its handling requires adherence to strict safety protocols due to its potential for eye irritation and other toxic effects at high doses. The lack of comprehensive, publicly available toxicological data for this compound necessitates a cautious approach, and researchers should consider the toxicological profile of structurally similar compounds like cyclohexanone when assessing potential risks. The experimental protocols outlined in this guide, based on internationally recognized OECD guidelines, provide a framework for generating the necessary safety data to ensure the well-being of laboratory personnel and the integrity of research outcomes. Further research into the specific toxicological mechanisms and metabolic pathways of this compound is warranted to refine risk assessments and enhance its safe application in scientific and industrial settings.

References

Dicyclohexyl Ketone: A High-Temperature Solvent for Specialized Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Dicyclohexyl ketone, a colorless to light yellow liquid with a sweet, fruity odor, presents itself as a viable high-temperature solvent for various chemical syntheses.[1] Its high boiling point and low volatility make it particularly suitable for reactions requiring elevated temperatures.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its potential applications in organic synthesis, and a generalized framework for its use in a laboratory setting. While noted for its utility in the production of pharmaceuticals and agrochemicals, it is important to highlight that detailed, specific experimental protocols for its use as a high-temperature solvent in common named reactions are not extensively documented in readily available scientific literature and patents.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a solvent is paramount for its effective and safe use in synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₂₂O | [2] |

| Molecular Weight | 194.31 g/mol | |

| CAS Number | 119-60-8 | [1] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 266.4 °C at 760 mmHg | |

| 138 °C at 13 mmHg | ||

| 135 °C at 5 mmHg | ||

| Melting Point | 17 °C | |

| Density | 0.97 g/cm³ | |

| Flash Point | 123.4 °C | |

| Vapor Pressure | 0.00868 mmHg at 25 °C | |

| Solubility | Sparingly soluble in water. Soluble in chloroform and methanol. | |

| Thermal Stability | Stable under recommended storage conditions. | When heated to decomposition, it emits acrid and irritating fumes. |

This compound in High-Temperature Synthesis

The utility of this compound as a high-temperature solvent stems from its high boiling point, which allows for reactions to be conducted at temperatures exceeding those achievable with more common solvents. This can be advantageous for reactions with high activation energies, such as certain cyclizations, decarboxylations, or rearrangements.

2.1. Potential Applications

While specific, detailed protocols are scarce, the properties of this compound suggest its potential applicability in several types of high-temperature reactions:

-

Ullmann Condensation: These copper-catalyzed coupling reactions often require high temperatures (frequently in excess of 210 °C) and polar, high-boiling solvents. This compound's boiling point falls within the appropriate range for such transformations.

-

Decarboxylation Reactions: The removal of a carboxyl group as carbon dioxide can often be facilitated by heat. For substrates requiring high temperatures for efficient decarboxylation, this compound could serve as a suitable medium.

-

Cyclization and Rearrangement Reactions: Intramolecular reactions that require significant thermal energy to overcome activation barriers are potential candidates for being carried out in this compound.

2.2. Advantages and Disadvantages

Advantages:

-

High Boiling Point: Enables access to a wide range of reaction temperatures.

-

Low Volatility: Reduces solvent loss through evaporation during prolonged heating and minimizes worker exposure to vapors.

-

Chemical Stability: As a ketone, it is generally stable and less reactive than ester- or amide-based high-boiling solvents under many conditions.

Disadvantages:

-

Limited Documented Applications: The lack of a substantial body of published, detailed experimental procedures can make it challenging to predict its performance and optimize reaction conditions.

-

Potential for Side Reactions: The ketone functionality, although generally stable, could potentially participate in side reactions under specific high-temperature conditions, especially in the presence of strong bases or nucleophiles.

-

Product Isolation: Its high boiling point can complicate product isolation via distillation if the product itself is also high-boiling.

2.3. Comparison with Other High-Temperature Solvents

The choice of a high-temperature solvent is critical and depends on the specific requirements of the reaction. Below is a comparison of the boiling points of this compound with other common high-temperature solvents.

| Solvent | Boiling Point (°C at 760 mmHg) |

| This compound | 266.4 |

| Diphenyl ether | 259 |

| Ethylene glycol | 197.3 |

| Diethylene glycol | 245 |

| N-Methyl-2-pyrrolidone (NMP) | 202 |

| Dimethyl sulfoxide (DMSO) | 189 |

| Sulfolane | 285 |

Experimental Protocols: A Generalized Approach

Due to the scarcity of specific published experimental protocols using this compound as a high-temperature solvent, this section provides a generalized workflow. This should be adapted based on the specific requirements of the reaction being considered.

3.1. General Experimental Workflow

The following diagram illustrates a typical workflow for conducting a high-temperature reaction using a solvent such as this compound.

References

The Role of Dicyclohexyl Ketone in Fragrance Formulations: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Dicyclohexyl ketone (CAS No. 119-60-8), also known as dicyclohexylmethanone, is a synthetic fragrance ingredient valued for its unique olfactory profile. This technical guide provides a comprehensive analysis of its chemical properties, its function in perfumery, and a review of the available (though limited) safety and toxicological data. The information is presented to aid researchers and professionals in understanding the characteristics and safety considerations of this compound.

Chemical and Physical Properties

This compound is a solid at room temperature with a chemical formula of C₁₃H₂₂O. A summary of its key physical and chemical properties is provided in Table 1.

| Property | Value | Reference |

| Molecular Weight | 194.31 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid/solid | [2] |

| Boiling Point | 266.4 °C at 760 mmHg | [3] |

| Melting Point | 57 °C | [4] |

| Density | 0.986 g/mL at 25 °C | [4] |

| Refractive Index | 1.485 at 20 °C | |

| Flash Point | 123.4 °C | |

| Vapor Pressure | 0.00868 mmHg at 25°C | |

| Solubility | Sparingly soluble in water |

Olfactory Profile and Use in Fragrances

Safety and Toxicological Assessment

A Material Safety Data Sheet (MSDS) for this compound indicates that no data is available for many toxicological endpoints, including skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, and reproductive toxicity. It is noted as being poisonous by the intravenous route. High doses in rats have been shown to cause toxic effects, including mortality and developmental effects.

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated cyclohexanone (a related cyclic ketone) and found no safety concern at current levels of intake when used as a flavoring agent. While not directly applicable to this compound, this provides some context for the safety of related structures.

Skin Sensitization

While no specific skin sensitization studies on this compound were found, the RIFM assessment of alkyl cyclic ketones suggests a low sensitization potential for this class of compounds. The Adverse Outcome Pathway (AOP) for skin sensitization provides a framework for understanding how a chemical can lead to this adverse effect.

Adverse Outcome Pathway for Skin Sensitization.

Experimental Protocol: Local Lymph Node Assay (LLNA) (OECD TG 429)

The LLNA is a standard in vivo method for assessing the skin sensitization potential of a substance.

-

Animals: Typically, female CBA/J mice are used.

-

Test Substance Preparation: The test substance is prepared in a suitable vehicle (e.g., acetone/olive oil) at a minimum of three concentrations. A vehicle control and a positive control are also included.

-

Application: 25 µL of the test substance, vehicle, or positive control is applied to the dorsal surface of each ear of the mice for three consecutive days.

-

Proliferation Measurement: On day 5, mice are injected intravenously with ³H-methyl thymidine. After a set time, the draining auricular lymph nodes are excised.

-

Data Analysis: The incorporation of ³H-methyl thymidine is measured. A Stimulation Index (SI) is calculated by dividing the mean proliferation in each test group by the mean proliferation in the vehicle control group. An SI of ≥ 3 is considered a positive result, indicating sensitization potential.

Genotoxicity

No specific genotoxicity data for this compound was found. The RIFM assessment for the broader group of alkyl cyclic ketones indicated a lack of genotoxicity based on a battery of tests, including bacterial and mammalian cell assays.

Experimental Protocol: In Vitro Mammalian Cell Micronucleus Test (OECD TG 487)

This assay is used to detect the potential of a substance to induce chromosomal damage.

-

Cell Culture: A suitable mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, or TK6 cells) is used.

-

Exposure: Cells are exposed to at least three concentrations of the test substance, with and without metabolic activation (S9), for a short period (3-6 hours) followed by a recovery period, or for a longer period (1.5-2 normal cell cycles) without a recovery period.

-

Harvest and Staining: Cells are harvested, and slides are prepared and stained to visualize micronuclei.

-

Scoring: At least 2000 cells per concentration are scored for the presence of micronuclei.

-

Data Analysis: The frequency of micronucleated cells is compared between treated and control cultures. A statistically significant, dose-dependent increase in micronucleated cells indicates a positive result.

Workflow for the In Vitro Micronucleus Assay.

Phototoxicity

No phototoxicity data for this compound was identified. A RIFM safety assessment of the related compound 2-cyclohexylcyclohexanone concluded it is not expected to be phototoxic or photoallergenic based on its UV/Vis absorption spectrum. A similar approach would be necessary for this compound.

Olfactory Receptor Signaling

The specific olfactory receptors that bind to this compound and the subsequent signaling pathways have not been elucidated in the available literature. In general, the binding of an odorant to an olfactory receptor (a G-protein coupled receptor) in an olfactory sensory neuron initiates a signaling cascade.

A Generalized Olfactory Signaling Cascade.

Conclusion

This compound is a valuable fragrance ingredient with a desirable sweet, fruity scent. While it is used in a variety of consumer products, there is a notable lack of publicly available, specific toxicological data for this compound. The safety assessment of the broader alkyl cyclic ketone group by RIFM suggests a low order of toxicity. However, for a comprehensive risk assessment, further studies on this compound, particularly in the areas of skin sensitization, genotoxicity, and phototoxicity, following established OECD guidelines, would be beneficial. Further research into its olfactory receptor interactions would also provide valuable insights for the fragrance and sensory science fields. Professionals in research and drug development should exercise caution and consider the available data on related compounds when evaluating the safety of this compound.

References

Dicyclohexyl Ketone: A Technical Review of an Industrial Chemical Erroneously Described as a Flavoring Agent

A comprehensive review of scientific and regulatory data reveals that Dicyclohexyl Ketone (CAS No. 119-60-8) is not a recognized or approved flavoring agent in the food industry. This technical guide clarifies the regulatory status, known applications, and toxicological profile of this compound, addressing prevalent misinformation for researchers, scientists, and drug development professionals. The premise of its use as a food flavoring agent is unsubstantiated by major international regulatory and safety bodies.

Regulatory Status and Clarification

Contrary to some non-authoritative sources, this compound is not listed as an approved flavoring substance by key global regulatory and industry safety organizations.

-

U.S. Food and Drug Administration (FDA): this compound is absent from the FDA's "Substances Added to Food" inventory and is not recognized as Generally Recognized as Safe (GRAS).

-

Flavor and Extract Manufacturers Association (FEMA): The compound does not have a FEMA number, indicating it has not been evaluated or deemed safe for use as a flavoring ingredient by the FEMA Expert Panel.

-

Joint FAO/WHO Expert Committee on Food Additives (JECFA): There is no JECFA evaluation or monograph for this compound.

A notable point of confusion arises from public databases like PubChem, which categorize this compound under the JECFA functional class of "Flavouring Agent."[1] However, this appears to be a classification error, as the specific evaluation data linked within the same entry pertains to Cyclohexanone (CAS No. 108-94-1) , a different chemical entirely. PubChem further clarifies that this compound "does not have an individual approval but may be used as a component in a product covered by a group standard. It is not approved for use as a chemical in its own right."[1] This distinction is critical and underscores its non-approved status for direct food application.

Physicochemical Properties

This compound, also known as dicyclohexylmethanone, is a well-characterized chemical compound. Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₃H₂₂O |

| Molecular Weight | 194.31 g/mol [1] |

| CAS Number | 119-60-8[1] |

| Appearance | Colorless to light yellow liquid[2] |

| Odor | Described as sweet, fruity, or reminiscent of peppermint/camphor |

| Boiling Point | 138 °C at 13 mmHg |

| Density | 0.986 g/mL at 25 °C |

| Refractive Index | n20/D 1.485 (lit.) |

Known Applications and Industrial Use

The primary documented applications of this compound are in industrial and synthetic chemistry, not in the food sector.

-

Chemical Intermediate: It serves as a building block and intermediate in the synthesis of pharmaceuticals and other specialty chemicals.

-

Solvent: Due to its high boiling point and low volatility, it is used as a solvent in various chemical reactions.

-

Fragrance Industry: While not a food flavoring, its reported sweet and fruity odor has led to its use as a fragrance ingredient in perfumery.

The logical workflow for evaluating a substance for use as a food additive is rigorous and multi-stepped. This compound has not passed this process, as it is not found in the initial screening stages of regulatory approval databases.